molecular formula C10H7ClO3 B1416673 (6-Chloro-benzofuran-3-YL)-acetic acid CAS No. 947012-80-8

(6-Chloro-benzofuran-3-YL)-acetic acid

Cat. No.: B1416673
CAS No.: 947012-80-8
M. Wt: 210.61 g/mol
InChI Key: RMJOWIRZNLSJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-benzofuran-3-YL)-acetic acid is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a chloro substituent and an acetic acid moiety makes this compound potentially interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-benzofuran-3-YL)-acetic acid typically involves the following steps:

    Formation of Benzofuran Core: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Chlorination: Introduction of the chloro group at the 6th position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Acetic Acid Substitution: The acetic acid group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (6-Chloro-benzofuran-3-YL)-acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Sodium amide or thiourea in polar solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(6-Chloro-benzofuran-3-YL)-acetic acid can be used in various fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as a precursor in the manufacture of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Chloro-benzofuran-3-YL)-acetic acid would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-3-YL-acetic acid: Lacks the chloro substituent.

    6-Methyl-benzofuran-3-YL-acetic acid: Has a methyl group instead of a chloro group.

    6-Bromo-benzofuran-3-YL)-acetic acid: Contains a bromo substituent instead of chloro.

Uniqueness

The presence of the chloro group in (6-Chloro-benzofuran-3-YL)-acetic acid can influence its reactivity and interactions, making it unique compared to its analogs

Properties

IUPAC Name

2-(6-chloro-1-benzofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJOWIRZNLSJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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